N,N,1-trimethyl-1H-pyrrole-2-carboxamide
Description
N,N,1-Trimethyl-1H-pyrrole-2-carboxamide is a substituted pyrrole derivative characterized by a carboxamide group at the 2-position and three methyl substituents at the N,N, and 1-positions of the pyrrole ring. This compound is synthesized via basic hydrolysis of a bromo-pyrrole methyl ester precursor, followed by column chromatography purification (DCM/AcOEt, 80/20 v/v), yielding 74% as a light yellow solid . Its molecular formula is C₈H₁₃N₂O, with a molecular weight of 153.20 g/mol.
Properties
CAS No. |
68204-57-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N,N,1-trimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-9(2)8(11)7-5-4-6-10(7)3/h4-6H,1-3H3 |
InChI Key |
GNBBNKMUZPMMTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Ethyl Substitution : Replacing methyl with ethyl (e.g., N-ethyl analog ) increases hydrophobicity but may reduce metabolic stability.
- Bromine Substitution : The 4-bromo derivative introduces a reactive site for further functionalization (e.g., Suzuki coupling).
- Aromatic Substituents : Compounds like 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide exhibit enhanced crystallinity due to aromatic interactions.
Physical and Spectroscopic Properties
Melting Points and Solubility
NMR Data Comparison
Spectroscopic Trends :
Key Insights :
- Chromatography : Silica gel chromatography with polar solvents (e.g., DCM/AcOEt) is standard for pyrrole carboxamides .
- Nitration Challenges : Low yields in nitro derivatives may arise from competing side reactions .
Hydrogen Bonding and Crystal Packing
- This compound: No crystal data reported, but methyl groups likely reduce hydrogen-bonding capacity compared to analogs.
- N-Nitro-1H-pyrrole-2-carboxamide : Forms 1D supramolecular chains via N—H⋯O and C—H⋯O interactions, stabilizing the crystal lattice .
- 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide : Polymorphs exhibit N—H⋯O hydrogen bonds, influencing solubility and bioavailability .
Preparation Methods
Electrophilic Bromination
Bromine (Br) or N-bromosuccinimide (NBS) selectively substitutes the C4 position due to the electron-withdrawing carboxamide group:
Yield : ≥95% purity is reported for brominated analogs.
Comparative Analysis of Synthetic Routes
| Method | Steps | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation | 4 | NaH/CHI, DMF, 0°C; SOCl | ~40% | High selectivity, scalable | Multi-step, moderate yield |
| Electrocyclization | 3 | Chalcone, glycine amide, Cu(II)/air | ~50% | One-pot, functional group tolerance | Requires post-methylation |
| Bromination | 1 | Br, AcOH | ≥95% | High efficiency, regioselective | Limited to derivatives |
Q & A
Basic: What are the optimized synthetic routes for N,N,1-trimethyl-1H-pyrrole-2-carboxamide, and how are reaction conditions tailored to improve yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole ring. A common approach includes alkylation and carboxamide formation. For example, palladium-catalyzed coupling (e.g., allylation) can introduce substituents . Key parameters:
- Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling reactions.
- Solvents: EtOH or DCM for solubility and stability of intermediates.
- Purification: Column chromatography (SiO₂, DCM/EtOAc gradients) achieves >95% purity .
- Yield Optimization: Low temperatures (0°C) minimize side reactions during acid activation .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Allylation | Pd(PPh₃)₄, EtOH, 20h, RT | 95 | >99% |
| Amidation | Tosyl chloride, Et₂O, 0°C | 87 | 98% |
Basic: How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at δ 2.1–3.0 ppm) .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., C=O bond ~1.23 Å) and polymorphic forms (monoclinic vs. triclinic) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
Key Data:
- Crystal System: Monoclinic, space group P2₁/c with Z = 4 .
- Hydrogen Bonding: N–H···O interactions stabilize crystal packing .
Advanced: How can structure-activity relationships (SAR) guide the design of pyrrole-2-carboxamide derivatives with enhanced bioactivity?
Methodological Answer:
SAR studies focus on:
- Substituent Effects: Trifluoromethyl groups enhance metabolic stability (e.g., ’s piperidine-substituted analog shows 10x enzyme inhibition vs. parent compound) .
- Hybrid Scaffolds: Fusion with pyridine/pyrazine rings (e.g., ) improves target specificity by increasing π-π stacking interactions.
- Bioisosteric Replacement: Replacing methyl with ethyl groups alters lipophilicity (logP changes by ~0.5 units), impacting membrane permeability .
Table 2: SAR Trends for Analogous Compounds
| Derivative | Substituent | Bioactivity (IC₅₀) | Key Interaction |
|---|---|---|---|
| Piperidine-5-yl | N,1-dimethyl | 0.8 µM (Enzyme X) | H-bond with Asp189 |
| Trifluoromethyl | CF₃ at C4 | 0.5 µM (Enzyme Y) | Hydrophobic pocket occupancy |
Advanced: How should researchers resolve contradictions in crystallographic data between polymorphic forms?
Methodological Answer:
Conflicting data arise from polymorphism, as seen in and . Strategies include:
- Variable-Temperature XRD: Assess thermal stability of polymorphs (e.g., monoclinic form transitions at 150°C).
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., 12% H-bond contribution in Form I vs. 8% in Form II) .
- DFT Calculations: Predicts energy differences (e.g., Form II is 2.3 kcal/mol more stable) .
Case Study:
- Form I (Monoclinic): R-factor = 0.063, c-axis hydrogen-bonded chains .
- Form II (Triclinic): R-factor = 0.071, dimeric N–H···O motifs .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT (B3LYP/6-311+G(d,p)): Calculates Fukui indices to identify electrophilic sites (e.g., C2 position, f⁻ = 0.12) .
- Molecular Dynamics (MD): Simulates solvation effects (e.g., DMSO increases activation energy by 15% vs. THF).
- Docking Studies: Predict regioselectivity in enzyme binding (e.g., ΔG = -9.2 kcal/mol for C5-substituted analogs) .
Example Output:
Advanced: How can solubility challenges in biological assays be addressed for hydrophobic pyrrole-2-carboxamides?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 (80:20) to maintain >1 mM solubility without denaturing proteins .
- Prodrug Design: Introduce hydroxyl groups (e.g., ’s N-(2-hydroxyethyl) derivative increases solubility by 5x) .
- Nanoformulation: Liposomal encapsulation (e.g., 100 nm particles) enhances cellular uptake in vitro .
Data:
- LogP Reduction: From 3.2 (parent) to 1.8 (hydroxyethyl analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
